![molecular formula C6H13NO3 B1527077 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid CAS No. 2076-51-9](/img/structure/B1527077.png)
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Overview
Description
“3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” is a chemical compound with the molecular formula C6H13NO3 . It has a molecular weight of 147.17 .
Molecular Structure Analysis
The molecular structure of “3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid” include a molecular weight of 147.17 . Unfortunately, other specific properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Pharmaceutical Development
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid: shows potential in pharmaceutical development due to its structural similarity to amino acids and neurotransmitters. It could be used as a building block for the synthesis of more complex molecules that may act on the central nervous system or be involved in metabolic pathways .
Biochemical Research
Organic Synthesis
This compound can be utilized in organic synthesis as a chiral precursor for the production of optically active molecules. Its hydroxy and amino groups provide sites for chemical reactions, making it a versatile intermediate .
Analytical Chemistry
As a standard in analytical chemistry, 3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid can be used in calibration processes for instruments like HPLC and LC-MS, ensuring accurate measurement of biological samples .
Nutraceuticals
Agricultural Chemistry
properties
IUPAC Name |
3-hydroxy-2-(propan-2-ylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)7-5(3-8)6(9)10/h4-5,7-8H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCXFYFHSDUDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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